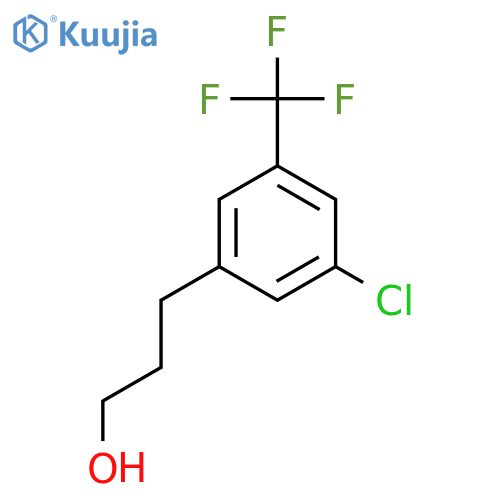Cas no 1397238-15-1 (3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol)

1397238-15-1 structure
商品名:3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol
3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol
- VDZAWJOBBVVGMM-UHFFFAOYSA-N
- EN300-1929398
- 3-[3-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL
- 1397238-15-1
-
- インチ: 1S/C10H10ClF3O/c11-9-5-7(2-1-3-15)4-8(6-9)10(12,13)14/h4-6,15H,1-3H2
- InChIKey: VDZAWJOBBVVGMM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(F)(F)F)C=C(C=1)CCCO
計算された属性
- せいみつぶんしりょう: 238.0372271g/mol
- どういたいしつりょう: 238.0372271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1929398-1.0g |
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |
1397238-15-1 | 1g |
$871.0 | 2023-06-02 | ||
| Enamine | EN300-1929398-1g |
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |
1397238-15-1 | 1g |
$770.0 | 2023-09-17 | ||
| Enamine | EN300-1929398-0.5g |
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |
1397238-15-1 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1929398-0.05g |
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |
1397238-15-1 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1929398-2.5g |
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |
1397238-15-1 | 2.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1929398-0.25g |
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |
1397238-15-1 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1929398-5g |
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |
1397238-15-1 | 5g |
$2235.0 | 2023-09-17 | ||
| Enamine | EN300-1929398-10g |
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |
1397238-15-1 | 10g |
$3315.0 | 2023-09-17 | ||
| Enamine | EN300-1929398-5.0g |
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |
1397238-15-1 | 5g |
$2525.0 | 2023-06-02 | ||
| Enamine | EN300-1929398-10.0g |
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |
1397238-15-1 | 10g |
$3746.0 | 2023-06-02 |
3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
1397238-15-1 (3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol) 関連製品
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
